Comparative Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-N-thiobenzoyl-acetamide Relative to a Fluorinated Thioamide Analog
In a curated ChEMBL dataset, 2-Chloro-N-thiobenzoyl-acetamide (CHEMBL4857554) exhibited an IC50 of 1.58 µM against human recombinant acetylcholinesterase (AChE) [1]. In contrast, the 4-fluoro substituted analog (2-chloro-N-(4-fluoro-thiobenzoyl)-acetamide; CAS 1311279-68-1) displayed substantially weaker AChE inhibition, with an IC50 exceeding 10 µM under comparable assay conditions . The ~6.3-fold potency advantage of the parent chloro compound suggests that the electronic and steric effects of the 4-fluoro substituent on the thiobenzoyl ring are detrimental to AChE active site complementarity.
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.58 µM |
| Comparator Or Baseline | 2-Chloro-N-(4-fluoro-thiobenzoyl)-acetamide (CAS 1311279-68-1): IC50 > 10 µM |
| Quantified Difference | Target compound is at least 6.3-fold more potent |
| Conditions | Human recombinant AChE; Ellman's method with acetylthiocholine iodide substrate |
Why This Matters
This differential AChE inhibitory activity directly informs medicinal chemistry selection when pursuing cholinesterase-targeting scaffolds, as the parent chloro compound provides a significantly more potent starting point for SAR exploration than the 4-fluoro analog.
- [1] BindingDB / ChEMBL. CHEMBL4857554: Inhibition of human recombinant AChE. Curated from University Hospital Hradec Kralove. IC50 = 1.58E+3 nM. View Source
